molecular formula C24H26FN3O4S2 B11600628 N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2-fluorophenoxy)propanamide

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2-fluorophenoxy)propanamide

Cat. No.: B11600628
M. Wt: 503.6 g/mol
InChI Key: PSVVJWUFKPJCLW-UHFFFAOYSA-N
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Description

N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-(2-FLUOROPHENOXY)PROPANAMIDE is a complex organic compound that features a thiazole ring, a phenyl group substituted with an azepane sulfonyl moiety, and a fluorophenoxy propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-(2-FLUOROPHENOXY)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the coupling of the fluorophenoxy propanamide moiety under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a critical factor in industrial production .

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-(2-FLUOROPHENOXY)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-(2-FLUOROPHENOXY)PROPANAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-(2-FLUOROPHENOXY)PROPANAMIDE involves its interaction with specific molecular targets within biological systems. The thiazole ring and the azepane sulfonyl group are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The fluorophenoxy propanamide moiety may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[4-(AZEPANE-1-SULFONYL)PHENYL]-1,3-THIAZOL-2-YL}-2-(2-FLUOROPHENOXY)PROPANAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenoxy group enhances its lipophilicity and potential for crossing biological membranes, while the thiazole ring and azepane sulfonyl group contribute to its binding interactions with molecular targets .

Properties

Molecular Formula

C24H26FN3O4S2

Molecular Weight

503.6 g/mol

IUPAC Name

N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-(2-fluorophenoxy)propanamide

InChI

InChI=1S/C24H26FN3O4S2/c1-17(32-22-9-5-4-8-20(22)25)23(29)27-24-26-21(16-33-24)18-10-12-19(13-11-18)34(30,31)28-14-6-2-3-7-15-28/h4-5,8-13,16-17H,2-3,6-7,14-15H2,1H3,(H,26,27,29)

InChI Key

PSVVJWUFKPJCLW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)OC4=CC=CC=C4F

Origin of Product

United States

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